molecular formula C6H12O2 B6324750 cis-3-Methoxycyclopentanol CAS No. 16327-02-9

cis-3-Methoxycyclopentanol

Cat. No. B6324750
CAS RN: 16327-02-9
M. Wt: 116.16 g/mol
InChI Key: DYTJEQBUSOPLJD-NTSWFWBYSA-N
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Description

Physical And Chemical Properties Analysis

Physical properties of a compound like cis-3-Methoxycyclopentanol can include color, density, hardness, and melting and boiling points . Chemical properties might include its reactivity with other substances or its behavior under certain conditions. Unfortunately, specific physical and chemical properties for cis-3-Methoxycyclopentanol were not found in the search results.

Scientific Research Applications

Pharmacological Research and Synthesis of Active Compounds

  • GABAC Receptor Antagonists : A study by Chebib et al. (2008) explored the pharmacological effects of certain conformationally restricted analogs of GABAB/C receptor antagonists, highlighting their potential in inhibiting myopia development and enhancing learning and memory in animal models. This research indicates the utility of cis-configured compounds in developing therapeutic agents targeting GABAC receptors (Chebib et al., 2008).

Stereochemistry and Organic Synthesis

  • Stereochemical Synthesis : Yakura (2000) reviewed novel stereoselective syntheses of cyclopentanones using dirhodium(II)-catalyzed intramolecular C-H insertion reactions, illustrating the importance of cis- and trans- configurations in synthesizing complex organic structures (Yakura, 2000).

  • Isomerisation Studies : Research by Gyarmati et al. (2006) on the cis-->trans isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids in strongly basic conditions provided insights into the stereochemical behavior of cycloalkane derivatives, relevant for understanding the chemical behavior of similar compounds (Gyarmati et al., 2006).

Innovative Analytical Approaches

  • Analytical Differentiation of Geometric Isomers : Kanamori et al. (2017) characterized and differentiated the cis and trans isomers of 3-methylfentanyl and its analogs using techniques like GC/MS, LC/MS, and NMR spectroscopy. This study underscores the analytical challenges and strategies in distinguishing between geometric isomers, which can be applied to the study of compounds like cis-3-Methoxycyclopentanol (Kanamori et al., 2017).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a substance and how to handle it safely. A safety data sheet for a similar compound, cis-3-Methylcyclohexanol, indicates that it is a flammable liquid and vapor, and it may be harmful if swallowed .

properties

IUPAC Name

(1S,3R)-3-methoxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTJEQBUSOPLJD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-rel-3-Methoxycyclopentan-1-ol

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